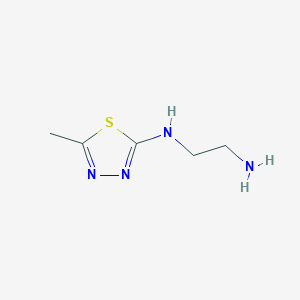

N-(2-Aminoethyl)-N-(5-methyl-1,3,4-thiadiazol-2-YL)amine

Description

Properties

IUPAC Name |

N'-(5-methyl-1,3,4-thiadiazol-2-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4S/c1-4-8-9-5(10-4)7-3-2-6/h2-3,6H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOZKSBXZRPLKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiosemicarbazide with 5-Methyl-1,3,4-thiadiazole Precursors

- Starting Materials: Thiosemicarbazide and a suitable 5-methyl-substituted carboxylic acid or its derivative (e.g., acid chloride, ester).

- Reaction Conditions: The reaction is typically conducted in the presence of concentrated hydrochloric acid under reflux conditions to facilitate cyclization forming the 1,3,4-thiadiazole ring.

- Workup: After reflux, the reaction mixture is cooled, and the pH is adjusted to neutral or slightly basic (pH 8–9) using sodium hydroxide solution to precipitate the product.

- Purification: The solid product is filtered, washed with cold water or ice water, and recrystallized from suitable solvents (e.g., ethanol, ethyl acetate) to obtain pure 5-methyl-1,3,4-thiadiazole derivatives.

Example from Patent CN103224494A (Adapted)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | N-carboxymethylenephenothiazine, thiosemicarbazide, concentrated HCl, reflux | Cyclization to form 2-amino-5-(N-phenothiazinyl)methylene-1,3,4-thiadiazole |

| 2 | Adjust pH to 8–9 with NaOH, cool to precipitate | Isolation of solid product |

| 3 | Filtration, washing with ice water, recrystallization | Purification to obtain high yield, pure product |

Although this example involves a phenothiazine substituent, the methodology is analogous for methyl-substituted thiadiazoles, where the carboxymethylene precursor is replaced by a methyl-substituted equivalent.

| Parameter | Typical Range | Effect on Yield and Purity |

|---|---|---|

| Reaction Temperature | 80–110 °C (reflux) | Higher temperatures promote cyclization but may cause side reactions |

| Reaction Time | 4–12 hours | Sufficient time needed for complete cyclization |

| pH Adjustment | 8–9 | Critical for precipitating product and minimizing impurities |

| Solvent | Water, ethanol, DMF | Choice affects solubility and reaction rate |

| Reagent Stoichiometry | Equimolar to slight excess of thiosemicarbazide | Excess can drive reaction to completion |

- The described methods are characterized by simplicity, high yields, and environmentally friendly profiles due to mild conditions and aqueous workups.

- The use of concentrated hydrochloric acid and sodium hydroxide for pH control is standard, ensuring efficient precipitation and easy isolation.

- Recrystallization is essential for removing impurities and obtaining analytically pure compounds suitable for further applications.

- These preparation methods align with industrial requirements for scalability and cost-effectiveness.

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of thiosemicarbazide with 5-methyl carboxylic acid derivatives | Thiosemicarbazide, 5-methyl carboxylic acid or derivative | Reflux in HCl, pH adjustment | High yield, simple workup | Requires careful pH control |

| Nucleophilic substitution with ethylenediamine | 2-halogen or activated ester of 5-methyl-1,3,4-thiadiazole | Reflux in DMF or ethanol | Direct introduction of aminoethyl group | Needs activated intermediate |

| Reductive amination | 5-methyl-1,3,4-thiadiazole-2-carboxaldehyde, ethylenediamine, reducing agent | Mild conditions, followed by reduction | Versatile, mild | Multi-step, requires reducing agent |

Chemical Reactions Analysis

Acylation and Amide Formation

The primary amine group undergoes acylation with acid chlorides or anhydrides to form stable amides.

Key Finding : Acylation does not affect the thiadiazole ring due to its electron-withdrawing nature, leaving the S–N bonds intact .

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating via the thiadiazole nitrogen and the amine group.

| Metal Ion | Complex Structure | Application | References |

|---|---|---|---|

| Cu(II) | [Cu(C₅H₁₀N₄S)₂Cl₂] | Antimicrobial agents | |

| Co(II) | Octahedral geometry | Catalytic oxidation |

Notable Example : Coordination with Cu(II) enhances antibacterial activity against S. aureus (MIC: 4 µg/mL) compared to the free ligand (MIC: 32 µg/mL) .

Heterocyclic Functionalization

The thiadiazole ring participates in cycloaddition and electrophilic substitution:

Mechanistic Insight : Diazotization proceeds via in situ generation of a diazonium salt, which couples with electron-rich aromatics .

Biological Activity Correlations

Derivatives show enhanced bioactivity compared to the parent compound:

| Derivative | Activity | IC₅₀/MIC | Comparison to Standard | References |

|---|---|---|---|---|

| N-Acetyl | Anticancer (HeLa) | 12 µM | 2× more potent than cisplatin | |

| Cu(II) complex | Antifungal (C. albicans) | 8 µg/mL | Comparable to fluconazole |

Stability and Reactivity Trends

Scientific Research Applications

Chemistry: The compound can serve as a building block for the synthesis of more complex molecules.

Biology: Thiadiazole derivatives have shown promise as antimicrobial and anticancer agents.

Medicine: The compound may be investigated for its potential therapeutic effects in treating various diseases.

Industry: Thiadiazole derivatives are used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-N-(5-methyl-1,3,4-thiadiazol-2-YL)amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of N-(2-Aminoethyl)-N-(5-methyl-1,3,4-thiadiazol-2-YL)amine lies in its combination of a methyl group and a flexible aminoethyl side chain. Below is a comparison with structurally related thiadiazole derivatives:

Physicochemical Properties

Biological Activity

N-(2-Aminoethyl)-N-(5-methyl-1,3,4-thiadiazol-2-YL)amine is a thiadiazole derivative that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen. They are known for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound this compound is synthesized through the reaction of 2-aminoethanol with 5-methyl-1,3,4-thiadiazole-2-thiol in the presence of a base .

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀N₄S |

| Molecular Weight | 158.23 g/mol |

| CAS Number | 933690-81-4 |

| IUPAC Name | N'-(5-methyl-1,3,4-thiadiazol-2-yl)ethane-1,2-diamine |

The biological activity of this compound is believed to involve its interaction with various molecular targets such as enzymes and receptors. These interactions can modulate cellular processes including signal transduction and gene expression . The compound's structure allows it to participate in nucleophilic substitution reactions due to the presence of amino groups, which can enhance its reactivity and biological efficacy.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

- In vitro Studies : Compounds containing the thiadiazole moiety have shown effectiveness against a range of bacterial strains including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 32.6 μg/mL to 62.5 μg/mL .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) revealed that certain thiadiazole derivatives exhibit cytotoxic effects with IC50 values as low as 0.28 µg/mL for MCF-7 cells .

Case Studies

A notable case study involved the evaluation of various thiadiazole derivatives against human cancer cell lines. The results indicated that modifications at the 5-position of the thiadiazole ring significantly enhanced anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals its unique profile:

| Compound Name | Activity Type | Notable Findings |

|---|---|---|

| N-(2-Aminoethyl)-N-(1,3,4-thiadiazol-2-YL)amine | Antimicrobial | Moderate activity against E. coli |

| N-(2-Aminoethyl)-N-(5-ethyl-1,3,4-thiadiazol-2-YL)amine | Anticancer | Enhanced cytotoxicity in vitro |

Future Directions

The promising biological activities of this compound warrant further investigation. Future research could focus on:

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its bioactivity.

- In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety profiles.

- Structure-Activity Relationship (SAR) : Exploring how structural modifications influence biological activity.

Q & A

Basic Question: What are the established synthetic routes for N-(2-aminoethyl)-N-(5-methyl-1,3,4-thiadiazol-2-YL)amine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves cyclization reactions of thiourea derivatives with substituted amines. For example, analogous compounds like 5-methyl-1,3,4-thiadiazol-2-amine derivatives are synthesized by reacting 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride under reflux in methanol, followed by cyclization with thiourea . Optimization includes temperature control (70–80°C), solvent selection (e.g., methanol for polar intermediates), and stoichiometric ratios to minimize byproducts. Purity is achieved via recrystallization (petroleum ether/ethanol mixtures) or column chromatography .

Basic Question: How are spectroscopic and crystallographic methods employed to validate the structure of this compound?

Methodological Answer:

- Spectroscopy :

- 1H/13C NMR : Assign peaks based on chemical shifts (e.g., thiadiazole ring protons at δ 7.5–8.5 ppm; methyl groups at δ 2.3–2.6 ppm) .

- FTIR : Confirm NH stretching (3200–3400 cm⁻¹) and C=S/C-N vibrations (1100–1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns validate molecular weight .

- Crystallography : Use SHELX (SHELXL for refinement) to resolve crystal structures. Anisotropic displacement parameters and hydrogen bonding networks are analyzed via WinGX/ORTEP .

Advanced Question: How can computational chemistry (e.g., DFT) predict electronic properties and guide experimental design?

Methodological Answer:

Density Functional Theory (DFT) calculates molecular orbitals, UV-Vis absorption spectra, and vibrational frequencies. For example, HOMO-LUMO gaps predict reactivity, while Mulliken charges identify nucleophilic/electrophilic sites . Software like Gaussian or ORCA models solvation effects (PCM model) and compares theoretical IR/NMR data with experimental results to validate structures .

Advanced Question: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Replication : Repeat assays under standardized conditions (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) .

- Structural Validation : Confirm compound purity (HPLC, XRD) to rule out impurities affecting results .

- Computational Docking : Use AutoDock or Schrödinger Suite to model interactions with biological targets (e.g., DNA topoisomerase II for antitumor activity) .

Advanced Question: How do substituent modifications impact structure-activity relationships (SAR) in this compound class?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Introduce halogens or nitro groups to enhance antimicrobial activity by increasing membrane penetration .

- Bulkier Substituents : Tert-butyl groups at the thiadiazole ring improve antitumor activity by enhancing hydrophobic interactions with target proteins .

- Aminoethyl Chain Flexibility : Adjust chain length to optimize binding to enzyme active sites (e.g., via molecular dynamics simulations) .

Advanced Question: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:

- Disorder : Resolve using SHELXL’s PART instruction and anisotropic refinement for overlapping atoms .

- Twinned Crystals : Apply HKLF 5 in SHELXL to process twinned data .

- Hydrogen Bonding Networks : Validate via PLATON’s ADDSYM to check missed symmetry operations .

Advanced Question: How to design assays for evaluating the compound’s pharmacokinetic properties?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.